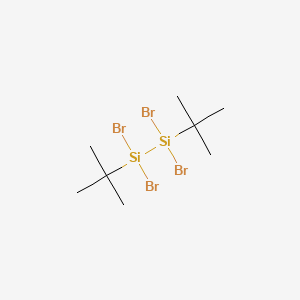
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is a chemical compound with the molecular formula C12H28Br4Si2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of four bromine atoms and two tert-butyl groups attached to a disilane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane typically involves the bromination of 1,2-di-tert-butyldisilane. The reaction is carried out using bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination of the disilane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Substitution: Formation of hydroxylated or alkoxylated disilanes.
Reduction: Formation of 1,2-di-tert-butyldisilane.
Oxidation: Formation of disiloxanes.
Applications De Recherche Scientifique
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.
1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.
1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.
Uniqueness
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
155166-08-8 |
|---|---|
Formule moléculaire |
C8H18Br4Si2 |
Poids moléculaire |
490.01 g/mol |
Nom IUPAC |
dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane |
InChI |
InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
Clé InChI |
HQSCRVRUAIJFGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



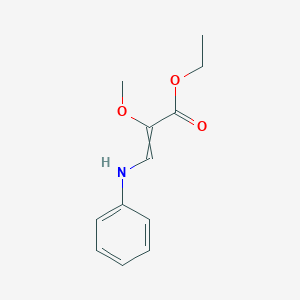

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
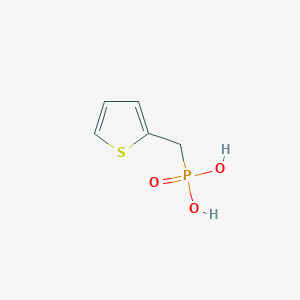

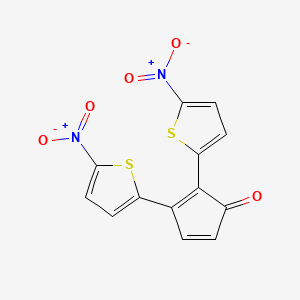
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
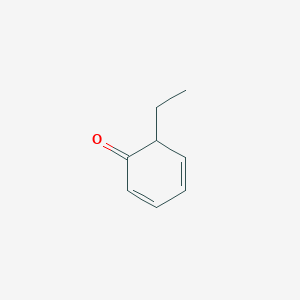
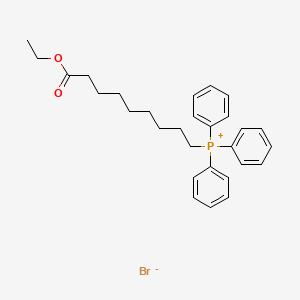
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
